3-chloro-N-methylisoquinolin-1-amine
Overview
Description
3-chloro-N-methylisoquinolin-1-amine is a chemical compound that belongs to the class of isoquinoline derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
It is known that quinoline and quinolone derivatives, which include 3-chloro-n-methylisoquinolin-1-amine, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . These compounds target a variety of cellular processes and structures, including microbial viability and virulence machinery .
Mode of Action
Quinoline and quinolone derivatives are known to exhibit high and selective activity attained through different mechanisms of action . They can interact with their targets in a way that disrupts normal cellular processes, leading to the observed biological effects .
Biochemical Pathways
Given the broad spectrum of bioactivities exhibited by quinoline and quinolone derivatives, it can be inferred that multiple pathways may be affected, leading to downstream effects such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Result of Action
The broad spectrum of bioactivities exhibited by quinoline and quinolone derivatives suggests that the compound could have multiple effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 3-chloro-N-methylisoquinolin-1-amine typically involves the chlorination of isoquinolinamine followed by N-methylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methylating agents like methyl iodide or dimethyl sulfate. Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
3-chloro-N-methylisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines and quinolines, which can be further utilized in different applications.
Scientific Research Applications
3-chloro-N-methylisoquinolin-1-amine is utilized in various scientific research applications due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancers.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
3-chloro-N-methylisoquinolin-1-amine can be compared with other isoquinoline derivatives, such as:
1-Isoquinolinamine, 3-bromo-N-methyl-: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
1-Isoquinolinamine, 3-chloro-N-ethyl-: The ethyl group instead of the methyl group can influence the compound’s solubility and biological activity.
1-Isoquinolinamine, 3-chloro-N-phenyl-: The phenyl group introduces aromaticity, affecting the compound’s interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-chloro-N-methylisoquinolin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-12-10-8-5-3-2-4-7(8)6-9(11)13-10/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXOIDQBAIFARE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC2=CC=CC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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